n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane carboxamide core linked to a pyrrolidine moiety via an ethyl spacer. The pyrrolidine group, a five-membered secondary amine, contributes to basicity and hydrogen-bonding capabilities, while the ethyl chain may modulate lipophilicity and bioavailability. This compound is structurally related to analgesics or neuromodulators, though its specific biological targets remain uncharacterized in publicly available literature .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-(2-pyrrolidin-3-ylethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-7-5-9-4-6-12-8-9/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
IUNHZNBNNLBNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCCC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions using reagents like ethyl bromide.
Formation of the Cyclobutanecarboxamide Group: The final step involves the formation of the cyclobutanecarboxamide group through the reaction of cyclobutanecarboxylic acid with the intermediate product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with various biological activities.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the cyclobutanecarboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
N-(Pyrrolidin-3-yl)cyclobutanecarboxamide
- Structural Difference : Lacks the ethyl spacer between the pyrrolidine and cyclobutane groups.
- Impact : Reduced molecular flexibility and shorter distance between the amine and carboxamide groups may limit binding to sterically constrained targets. Calculated pKa (basic) for the pyrrolidine nitrogen is ~9.2, suggesting moderate protonation under physiological conditions .
N-(Piperidin-4-yl)cyclobutanecarboxamide Structural Difference: Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring). Impact: Increased ring size reduces ring strain and alters basicity (piperidine pKa ~11 vs.
N-(2-(Morpholin-2-yl)ethyl)cyclobutanecarboxamide
- Structural Difference : Substitutes pyrrolidine with morpholine (oxygen-containing heterocycle).
- Impact : Introduces hydrogen-bond acceptor sites, improving solubility but possibly reducing CNS penetration due to increased polarity.
Physicochemical Properties Comparison Table:
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